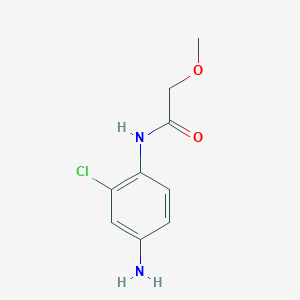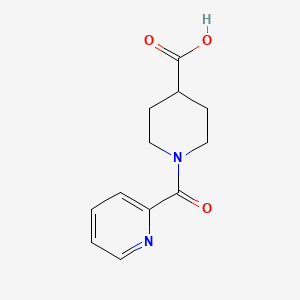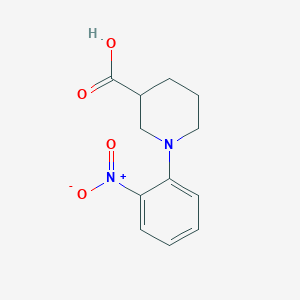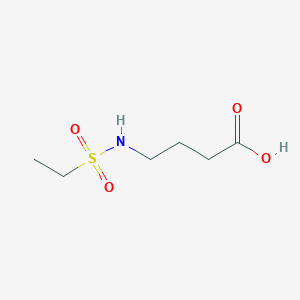
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . Similarly, the synthesis of a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds involved converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which were finally reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-amino-2-chlorophenyl)-2-methoxyacetamide has been characterized using various spectroscopic techniques such as infrared (IR) and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy . These techniques help in identifying the characteristic peaks and confirming the structure of synthesized compounds. For N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, similar analytical methods would be employed to determine its molecular structure.
Chemical Reactions Analysis
The papers describe the reactivity of related compounds, such as the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which resulted in a polyamide with highly reactive exo-methylene groups . This suggests that compounds with chlorophenyl and methoxyacetamide groups can participate in polymerization reactions. N-(4-amino-2-chlorophenyl)-2-methoxyacetamide may also undergo similar reactions, depending on the presence of reactive functional groups in its structure.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide are not directly reported, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound would be influenced by its functional groups and molecular structure. The presence of an amino group and a methoxy group could affect its hydrogen bonding capability and polarity, influencing its solubility in various solvents. The chlorophenyl group could contribute to the compound's reactivity and potential interactions with other chemicals.
Aplicaciones Científicas De Investigación
1. Inhibition of Human Adenovirus (HAdV) Infections
- Application Summary: This compound has been used in the development of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of human adenovirus (HAdV). HAdV infections are a significant issue in immunocompromised patients and healthy individuals with community-acquired pneumonia .
- Results: Several derivatives of the compound exhibited increased selectivity indexes (SI > 100) compared to the lead compound niclosamide, while maintaining sub-micromolar to low micromolar potency against HAdV . Preliminary mechanistic studies indicated that these compounds possibly target the HAdV DNA replication process .
2. Inhibition of Respiratory Syncytial Virus (RSV) Replication
- Application Summary: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been found to potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses .
- Results: The results of this study were not detailed in the available information .
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Propiedades
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHHVQJOCBFZIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588210 |
Source


|
| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide | |
CAS RN |
926219-03-6 |
Source


|
| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)




![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)
